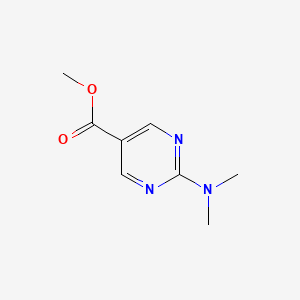
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
Overview
Description
“Methyl 2-(dimethylamino)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 287714-36-7 . It has a molecular weight of 181.19 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, pyrimidine derivatives have been synthesized in various studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H11N3O2/c1-11(2)8-9-4-6(5-10-8)7(12)13-3/h4-5H,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, it’s worth noting that pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .Physical And Chemical Properties Analysis
“this compound” is typically stored at temperatures between 2-8°C .Scientific Research Applications
Novel Pyrimidine Derivatives Synthesis
Facile Synthesis Methods : Studies have developed convenient methods for synthesizing novel pyrimido[4,5-d]pyrimidine derivatives through reactions involving Methyl 2-(dimethylamino)pyrimidine-5-carboxylate. These methods have demonstrated high yields under thermal conditions and microwave irradiations, indicating the compound's utility in synthesizing complex pyrimidine frameworks efficiently (Prajapati et al., 2005); (Prajapati, Gohain, & Thakur, 2006).
Antimicrobial Activity : The synthesis of tetrahydropyrimidine derivatives from this compound has led to the discovery of compounds with promising antimicrobial properties. This showcases the potential of these derivatives in developing new antimicrobial agents (Kheder, Mabkhot, & Farag, 2011).
Biological Significance : The compound has been utilized in the solid-state synthesis of pyrimido[4,5-d]pyrimidine derivatives, highlighting its significance in creating biologically relevant molecules. These derivatives are explored for various biological activities, reinforcing the importance of this compound in medicinal chemistry research (Prajapati et al., 2004).
Insights into Chemical Properties and Reactions
Chemical Transformations : Research into the transformations of related compounds has provided insights into the synthesis of substituted pyrimidine derivatives, showcasing the versatility of this compound in chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).
Efficient Synthesis Techniques : The application of microwave irradiation and solvent-free conditions in synthesizing pyrimidine derivatives from this compound highlights efficient and environmentally friendly synthesis techniques (Gohain, Prajapati, Gogoi, & Sandhu, 2004).
Structural Studies : Crystallographic studies of derivatives have provided valuable information on the molecular structure and potential interactions, informing further chemical and biological research (Shang, Tao, Ha, & Yu, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)8-9-4-6(5-10-8)7(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYADUJKTISUFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)
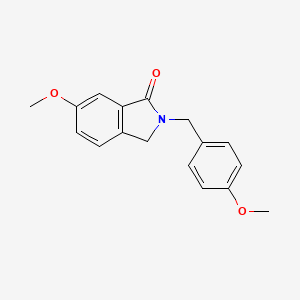
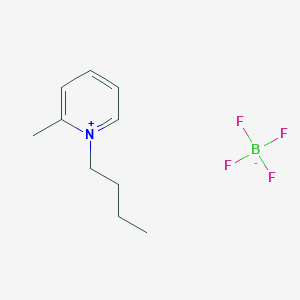
![2-Oxohexahydro-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid](/img/structure/B3257283.png)
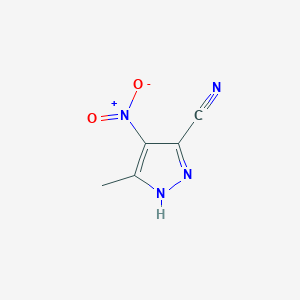
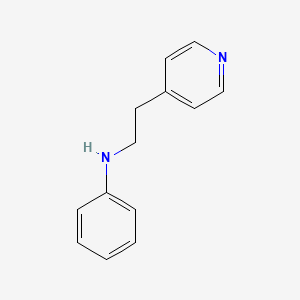


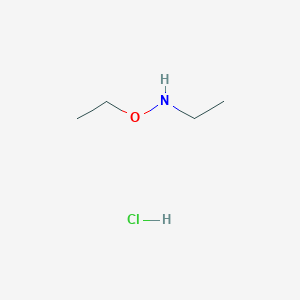

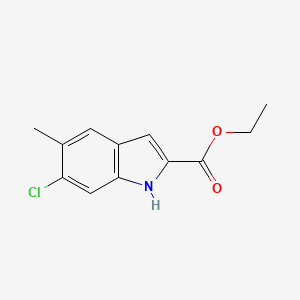
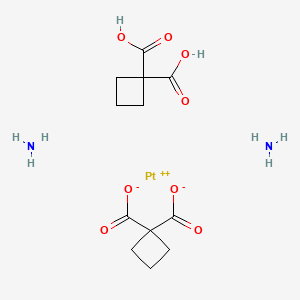
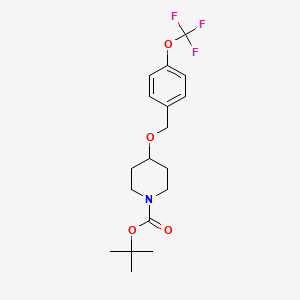
![4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]](/img/structure/B3257342.png)